

# Lack of Public Data on KB-0742 in Combination with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KB-0742 dihydrochloride

Cat. No.: B10824856 Get Quote

Despite a thorough review of publicly available preclinical and clinical data, no studies have been identified that evaluate the CDK9 inhibitor KB-0742 in combination with other targeted therapies. All current research focuses on the efficacy and safety of KB-0742 as a monotherapy. Therefore, a comparative guide on its performance in combination regimens, including supporting experimental data, cannot be provided at this time.

This report will instead summarize the existing data for KB-0742 as a single agent, which may serve as a valuable resource for researchers, scientists, and drug development professionals interested in its therapeutic potential.

# KB-0742: A Selective Inhibitor of CDK9 for Transcriptionally Addicted Cancers

KB-0742 is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] It is being investigated for the treatment of transcriptionally addicted solid tumors, particularly those with amplification of the MYC oncogene.[3][4]

## **Mechanism of Action**

KB-0742 exerts its anti-cancer effects by inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in transitioning from transcription initiation to productive elongation. By blocking CDK9, KB-0742 prevents this phosphorylation event, leading to the suppression of transcription of genes with short half-lives, including critical



oncogenes like MYC and various anti-apoptotic proteins.[1] This selective transcriptional repression induces cell cycle arrest and apoptosis in cancer cells that are highly dependent on these oncogenic transcription programs for their survival.[1]



Click to download full resolution via product page

Caption: KB-0742 inhibits CDK9, preventing transcription and leading to apoptosis.

## **Preclinical Data (Monotherapy)**

Preclinical investigations have established the anti-tumor activity of KB-0742 in a variety of cancer models.

#### In Vitro and Ex Vivo Studies

KB-0742 has demonstrated the ability to reduce the viability of a panel of breast cancer cell lines, including estrogen receptor-positive (ER+), HER2-positive, and triple-negative breast cancer (TNBC) subtypes.[1][2] The observed effects were both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells).[1] Furthermore, in patient-derived organoid cultures of



TNBC, KB-0742 showed superior inhibitory effects on cell growth compared to standard-of-care chemotherapies like paclitaxel and gemcitabine.[5]

#### In Vivo Studies

In patient-derived xenograft (PDX) models of MYC-amplified TNBC, oral administration of KB-0742 led to significant tumor growth inhibition.[2] This anti-tumor effect was correlated with pharmacodynamic biomarkers of target engagement, including a decrease in the phosphorylation of RNAPII at serine 2 and a reduction in MYC protein levels within the tumors. [2]

# **Clinical Data (Monotherapy)**

KB-0742 is currently under evaluation as a monotherapy in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[4][6]

## **Study Design and Preliminary Findings**

The ongoing clinical trial is a first-in-human, open-label study involving a dose-escalation phase followed by cohort expansions in specific tumor types.[6] Preliminary data from the dose-escalation portion have been reported for patients with various transcriptionally addicted solid tumors.[6]

Table 1: Summary of Preliminary Clinical Trial Results for KB-0742 Monotherapy



| Parameter               | Finding                                                                                                                                                          | Reference |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dosing Schedule         | Oral, 3-days-on/4-days-off                                                                                                                                       | [6]       |
| Tumor Types             | Relapsed/refractory solid<br>tumors, including small cell<br>lung cancer, ovarian cancer,<br>TNBC, and sarcomas with<br>transcription factor fusions.            | [6]       |
| Anti-Tumor Activity     | - Partial response observed in<br>a patient with myxoid<br>liposarcoma Stable disease<br>achieved in 43% of evaluable<br>patients across various tumor<br>types. | [6]       |
| Safety and Tolerability | - Most common treatment-<br>related adverse events were<br>nausea and vomiting (Grade<br>1/2) No Grade 3/4<br>neutropenia was observed at<br>doses up to 60 mg.  | [6]       |

## **Experimental Protocols**

Details of the clinical trial protocol can be accessed through the clinical trial identifier NCT04718675 on clinicaltrials.gov. The preclinical study methodologies are described in the referenced publications. For example, the assessment of cell viability in preclinical studies often involves assays such as CellTiter-Glo, while target engagement is measured by techniques like Western blotting or immunohistochemistry for phosphorylated RNAPII and MYC protein levels.

### **Future Directions**

While the current data for KB-0742 as a monotherapy are promising, its potential in combination with other targeted therapies remains an unexplored area of significant interest. Future preclinical and clinical studies are needed to investigate potential synergistic effects and to identify optimal combination strategies for various cancer types. Researchers are



encouraged to monitor scientific publications and clinical trial registries for updates on the development of KB-0742.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes -Tempus [tempus.com]
- 2. tempus.com [tempus.com]
- 3. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR [barchart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- To cite this document: BenchChem. [Lack of Public Data on KB-0742 in Combination with Other Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824856#kb-0742-in-combination-with-other-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com